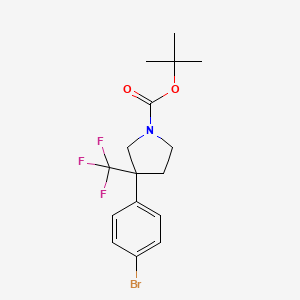
Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19BrF3NO2 and its molecular weight is 394.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and various substituents that potentially influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevance in medicinal chemistry.
- Molecular Formula : C15H20BrF3N2O2
- Molecular Weight : 326.23 g/mol
- Structural Features :
- Pyrrolidine ring
- Bromophenyl group
- Trifluoromethyl substituent
Biological Activity Overview
Research into the biological activity of this compound suggests promising pharmacological applications, particularly in the realms of neurology and cancer research. The compound's structure allows it to interact with various biological targets, influencing neurotransmitter pathways and potentially exhibiting anti-cancer properties.
The compound's mechanism of action primarily involves its interaction with specific receptors and enzymes. Preliminary studies indicate that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders. Additionally, its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that compounds with trifluoromethyl groups showed increased protection against cell death compared to their non-fluorinated counterparts. This suggests that this compound may possess similar protective qualities.
Case Study 2: Anticancer Activity
In vitro studies have evaluated the anticancer activity of various pyrrolidine derivatives against different cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in low micromolar ranges. While specific data for this compound is limited, its structural analogs have shown promise as potential anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate | C15H20BrN2O2 | Moderate neuroprotective effects | Intermediate in drug synthesis |
| Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate | C15H20F3N2O2 | Anticancer properties | Enhanced lipophilicity |
| Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate | C15H20ClN2O2 | Lower activity compared to brominated analogs | Less effective in neuroprotection |
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrF3NO2/c1-14(2,3)23-13(22)21-9-8-15(10-21,16(18,19)20)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQHAFLNVXIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














